2-Bromo-5-chloro-4-fluorobenzeneboronic acid
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Overview
Description
2-Bromo-5-chloro-4-fluorobenzeneboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a boronic acid group. It is widely used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-4-fluorobenzeneboronic acid typically involves the halogenation of a phenylboronic acid derivative. One common method is the bromination and chlorination of 4-fluorophenylboronic acid. The reaction conditions often include the use of bromine and chlorine sources, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective halogenation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-4-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
2-Bromo-5-chloro-4-fluorobenzeneboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4-fluorobenzeneboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Similar structure but lacks the bromine and chlorine atoms.
2-Fluorophenylboronic acid: Similar structure but lacks the bromine and chlorine atoms.
5-Chloro-2-fluorophenylboronic acid: Similar structure but lacks the bromine atom.
Uniqueness
2-Bromo-5-chloro-4-fluorobenzeneboronic acid is unique due to the presence of multiple halogen atoms on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of bromine, chlorine, and fluorine atoms provides a versatile platform for further functionalization and modification, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
(2-bromo-5-chloro-4-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrClFO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCQAMXZHGGJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Br)F)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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